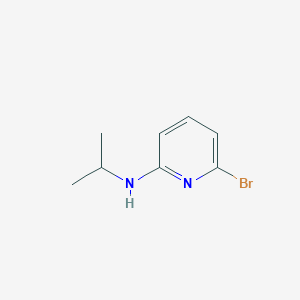

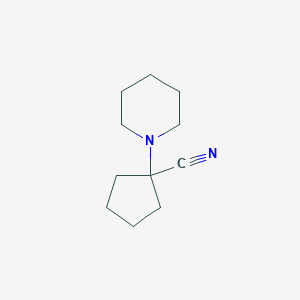

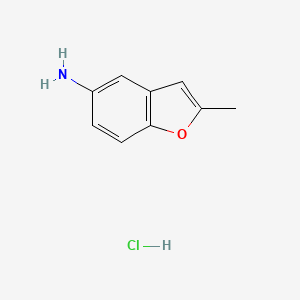

![molecular formula C8H6N2O2S B1287716 2-Aminobenzo[d]thiazole-7-carboxylic acid CAS No. 71224-95-8](/img/structure/B1287716.png)

2-Aminobenzo[d]thiazole-7-carboxylic acid

Vue d'ensemble

Description

2-Aminobenzo[d]thiazole-7-carboxylic acid is a compound that belongs to the class of organic compounds known as aminobenzothiazoles. These compounds contain an amino group attached to a benzothiazole ring, which is a fused ring system composed of a benzene ring and a thiazole ring. The carboxylic acid group at the seventh position indicates the presence of a carboxyl functional group attached to the benzothiazole ring, which can contribute to the compound's reactivity and potential for forming derivatives.

Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives has been explored through various methods. One approach involves a copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids, leading to the formation of 1,4-benzothiazines. This process includes decarboxylative coupling, nucleophilic ring-opening reaction, and intramolecular hydroamination, resulting in moderate to excellent yields . Another method reported the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which were confirmed by various spectroscopic techniques and exhibited significant biological activities .

Molecular Structure Analysis

The molecular structure of 2-aminobenzothiazole derivatives can be complex, with the potential for various interactions. For instance, a co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid showed hydrogen-bonded dimers through the carboxylic group, leading to a non-centrosymmetric packing lattice . Additionally, the robustness of a two-point supramolecular synthon in the molecular salts of 2-aminothiazole with substituted benzoic acids was identified, highlighting the importance of hydrogen bonding in the formation of secondary supramolecular architectures .

Chemical Reactions Analysis

2-Aminobenzothiazole derivatives can undergo various chemical reactions. For example, the formation of molecular salts with substituted benzoic acids involves proton transfer to the ring nitrogen of the thiazole, indicating solvent-assisted tautomerism . Another study reported the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives through a multicomponent reaction involving 2-aminobenzothiazoles, which formed multiple bonds in a one-pot metal-free process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzothiazole derivatives are influenced by their molecular structure. The presence of amino and carboxylic acid groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility, melting point, and crystal structure . The synthesis of these compounds often yields crystalline forms that can be characterized by various spectroscopic and crystallographic techniques, providing insight into their stability and potential for forming different polymorphic forms .

Applications De Recherche Scientifique

Antiviral Applications

- Summary : 2-Aminobenzothiazole derivatives have been found to exhibit antiviral properties .

- Methods : The synthesis of 2-aminobenzothiazole derivatives often involves one-pot multicomponent reactions .

- Results : These compounds have shown promise in combating various viruses such as Zika, Lassa, and SARS-Cov .

Antimicrobial Applications

- Summary : 2-Aminobenzothiazole derivatives have demonstrated antimicrobial effects .

- Methods : The compounds are synthesized using green chemistry principles, often in water as a solvent .

- Results : These derivatives have shown effectiveness against a variety of microbial strains .

Anti-inflammatory Applications

Orientations Futures

The future directions for the study and application of “2-Aminobenzo[d]thiazole-7-carboxylic acid” are promising. This compound and its derivatives can be substituted at four different positions on the bicycle, offering the possibility to thoroughly explore the chemical space around the molecule . Furthermore, the development of science and technology of the future may pave the way for new applications of this compound .

Propriétés

IUPAC Name |

2-amino-1,3-benzothiazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUAYVWUPOHGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604653 | |

| Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzo[d]thiazole-7-carboxylic acid | |

CAS RN |

71224-95-8 | |

| Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

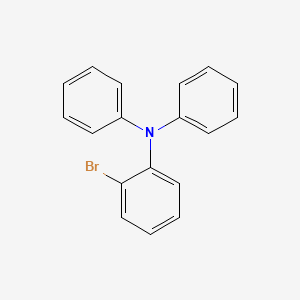

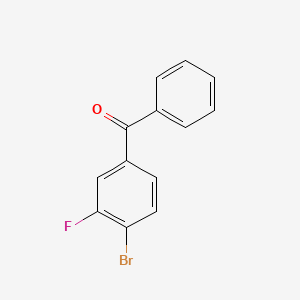

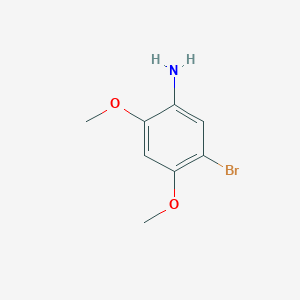

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)